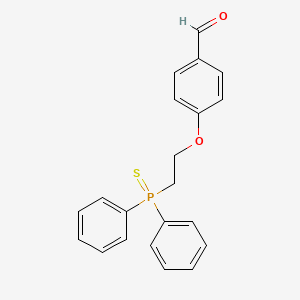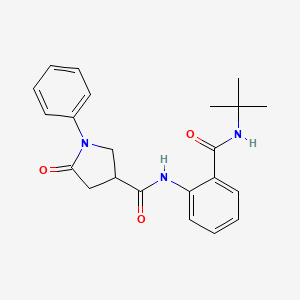![molecular formula C9H5Cl2NO2 B12890290 2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride typically involves the reaction of 2-oxalyl benzoxazole with methyl chloride. The specific synthesis step includes reacting 2-oxalyl benzoxazole and chloroform in the presence of a base, followed by acidification to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Agents like lithium aluminum hydride can be used for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
科学的研究の応用
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the carbonyl chloride group can participate in acylation reactions. These interactions can lead to the modulation of biological pathways and the exertion of pharmacological effects .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: Similar in structure but lacks the carbonyl chloride group.
2-(Chloromethyl)-1H-benzo[d]imidazole: Contains an imidazole ring instead of an oxazole ring.
Benzo[d]oxazole-2-thiol: Contains a thiol group instead of a chloromethyl group.
特性
分子式 |
C9H5Cl2NO2 |
|---|---|
分子量 |
230.04 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-8-12-6-2-1-5(9(11)13)3-7(6)14-8/h1-3H,4H2 |
InChIキー |
KLGGRJAPZPYKNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)

![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)



![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)

